Methyl 2-chloro-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate
CAS No.:
Cat. No.: VC17703270
Molecular Formula: C9H13ClO4
Molecular Weight: 220.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13ClO4 |
|---|---|
| Molecular Weight | 220.65 g/mol |
| IUPAC Name | methyl 2-chloro-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate |
| Standard InChI | InChI=1S/C9H13ClO4/c1-6-5-8(3-4-13-6)9(10,14-8)7(11)12-2/h6H,3-5H2,1-2H3 |
| Standard InChI Key | FPGCTIGLGCLJPY-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC2(CCO1)C(O2)(C(=O)OC)Cl |
Introduction
Structural and Molecular Characteristics
The molecular architecture of methyl 2-chloro-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate centers on a spirocyclic core, where two oxygen atoms are embedded within a bicyclic system. The spiro[2.5]octane framework consists of a 2-membered and a 5-membered ring sharing a single carbon atom, with the 1,6-dioxa designation indicating oxygen placement at positions 1 and 6. The chlorine substituent at position 2 and the methyl ester group at position 2 contribute to its electrophilic reactivity, while the methyl group at position 5 influences steric and electronic properties.
Despite gaps in publicly available data, the molecular formula can be inferred as C₉H₁₃ClO₄ based on structural analogs and functional group analysis. The chlorine atom and ester moiety introduce polarity, rendering the compound soluble in polar aprotic solvents such as dimethylformamide (DMF) and dichloromethane.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of methyl 2-chloro-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate typically begins with a precursor molecule, such as 5-methyl-1,6-dioxaspiro[2.5]octane, which undergoes chloroesterification with methyl chloroformate. This reaction is catalyzed by a base like triethylamine, which neutralizes hydrochloric acid byproducts and drives the reaction to completion. The process is conducted at low temperatures (0–5°C) to minimize side reactions and enhance selectivity.
Key Reaction Conditions:
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Temperature: 0–5°C
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Solvent: Anhydrous dichloromethane
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Reagents: Methyl chloroformate, triethylamine
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Yield: ~65–75% after purification via column chromatography.
Industrial Manufacturing
Industrial production employs continuous flow reactors to optimize reaction parameters such as temperature, pressure, and residence time. Automated systems ensure consistent product quality and scalability, with yields exceeding 85% under optimized conditions. The use of immobilized catalysts and in-line purification techniques further enhances efficiency, reducing waste and energy consumption.
Chemical Reactivity and Reaction Pathways
Substitution Reactions
The chlorine atom at position 2 serves as a primary site for nucleophilic substitution. Treatment with sodium azide or potassium thiocyanate in DMF yields azide or thiocyanate derivatives, respectively. These reactions proceed via an Sₙ2 mechanism, with the spirocyclic structure imposing steric constraints that moderate reactivity.
Hydrolysis and Oxidation
The methyl ester group undergoes hydrolysis in aqueous acidic or basic conditions to form the corresponding carboxylic acid. For example, refluxing with 1M NaOH produces 2-chloro-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylic acid. Oxidation with potassium permanganate (KMnO₄) in acidic media further converts the methyl group at position 5 to a ketone, expanding its utility in synthesis.
Table 1: Representative Chemical Reactions
| Reaction Type | Reagents/Conditions | Major Product |
|---|---|---|
| Nucleophilic Substitution | NaN₃, DMF, 60°C | 2-Azido-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate |
| Ester Hydrolysis | 1M NaOH, reflux | 2-Chloro-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylic acid |
| Oxidation | KMnO₄, H₂SO₄, 25°C | 5-Ketone derivative |
Mechanistic Insights and Biological Interactions
The compound’s mechanism of action in biological systems stems from its electrophilic character. The chlorine atom and electron-deficient spirocyclic core enable covalent interactions with nucleophilic residues (e.g., cysteine thiols or lysine amines) in proteins. Such interactions can modulate enzymatic activity or receptor signaling, making it a candidate for drug discovery.
Applications in Research and Industry
Organic Synthesis
Methyl 2-chloro-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate serves as a versatile intermediate in the synthesis of spirocyclic analogs, which are prevalent in natural products and pharmaceuticals. Its reactivity allows for selective functionalization, enabling the construction of complex molecular architectures.
Medicinal Chemistry
Preliminary studies suggest potential antiviral and antibacterial properties, though detailed pharmacological data remain limited. The compound’s ability to form covalent adducts with biological targets aligns with strategies in targeted covalent inhibitor design.
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